molecular formula C12H8Cl2O B1219940 2',5'-Dichlorobiphenyl-3-ol CAS No. 53905-29-6

2',5'-Dichlorobiphenyl-3-ol

Cat. No. B1219940
CAS RN: 53905-29-6
M. Wt: 239.09 g/mol
InChI Key: MRRLNQOPCMALNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dichlorobiphenyl compounds involves intricate chemical processes, often starting from simpler biphenyl structures and introducing chlorine and hydroxyl groups through various reactions. For instance, compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl, a dihydroxylated metabolite of 2,3-dichlorobiphenyl, showcase the complexity of achieving specific chlorination and hydroxylation patterns on the biphenyl framework (Dhakal, Parkin, & Lehmler, 2019).

Molecular Structure Analysis

The molecular structure of dichlorobiphenyl compounds is characterized by specific arrangements and bondings. The compound 2,3-Dichloro-3',4'-dihydroxybiphenyl, for example, exhibits intramolecular hydrogen bonding and π-π stacking interactions, highlighting the significance of molecular geometry and intermolecular forces in determining the physical and chemical behaviors of these compounds (Dhakal, Parkin, & Lehmler, 2019).

Scientific Research Applications

Metabolite Characterization and Structure

2',5'-Dichlorobiphenyl-3-ol, a metabolite of dichlorobiphenyls, has been studied for its structural characteristics. In a study by Dhakal et al. (2019), the related compound 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, displayed intramolecular hydrogen bonding and π-π stacking interactions, which are significant for understanding the physical and chemical properties of these compounds (Dhakal, Parkin, & Lehmler, 2019).

Photocatalytic Degradation

The photocatalytic degradation of chlorobiphenyls in water has been explored, where compounds like 2-chlorobiphenyl undergo degradation under solar irradiation in the presence of TiO2 suspensions. This degradation process results in various intermediates, including chlorobiphenyl-ol, which is structurally related to 2',5'-Dichlorobiphenyl-3-ol. Such studies are essential for understanding the environmental fate of chlorobiphenyls and their derivatives (Hong, Wang, & Bush, 1998).

Biotransformation in Plant-Water-Soil Systems

The metabolism of dichlorobiphenyls in plant-water-soil systems has been investigated, showing the transformation of these compounds into monohydroxy and dihydroxy derivatives. This research is crucial in understanding the environmental transformation and potential accumulation of these compounds in ecosystems (Moza, Weisgerber, Klein, & Korte, 1974).

Chemical Reaction Mechanisms and Rate Constants

Research has also focused on the gas-phase reactions of dichlorobiphenyls, providing insights into the reaction rate constants and mechanisms. These studies are vital for modeling the atmospheric chemistry and fate of these compounds (Kwok, Atkinson, & Arey, 1995).

Dehalogenation and Environmental Remediation

The hydrodechlorination of dichlorobiphenyls over catalysts, such as Ni-Mo/Al2O3, has been studied for environmental remediation. This research is significant for developing methods to detoxify environments contaminated with chlorinated biphenyls (Gryglewicz et al., 2006).

properties

IUPAC Name

3-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRLNQOPCMALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202176
Record name (1,1'-Biphenyl)-3-ol, 2',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichlorobiphenyl-3-ol

CAS RN

53905-29-6
Record name 2′,5′-Dichloro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53905-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-ol, 2',5'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-ol, 2',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MP Todorov - Journal of International Scientific Publications: Ecology …, 2014 - academia.edu
Hydroxylated polychlorinated biphenyls (OH-PCBs) major metabolites of PCBs, have been reported to present affinity to the estrogen receptor and induce receptor-mediated responses. …
Number of citations: 4 www.academia.edu
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com
S Arulmozhiraja, F Shiraishi, T Okumura… - Toxicological …, 2005 - academic.oup.com
Estrogenic and thyroid activities of 91 monohydroxylated PCBs were measured with two-hybrid assays using yeast cells containing the human estrogen receptor ERα or human thyroid …
Number of citations: 105 academic.oup.com
S Takeuchi, F Shiraishi, S Kitamura, H Kuroki, K Jin… - Toxicology, 2011 - Elsevier
Hydroxylated polychlorinated biphenyls (OH-PCBs), major metabolites of PCBs, have been reported to act as estrogen receptor α (ERα) agonists or antagonists. However, little concern …
Number of citations: 79 www.sciencedirect.com
X Li, L Ye, X Wang, X Wang, H Liu, X Qian… - Science of the Total …, 2012 - Elsevier
Hydroxylated polychlorinated biphenyls (HO-PCBs), major metabolites of PCBs, have been reported to present agonist or antagonist interactions with estrogen receptor α (ERα) and …
Number of citations: 74 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology in Vitro, 2019 - Elsevier
The possibility that a wide variety of polychlorinated biphenyls (PCBs) and their derivatives are present in the environment necessitates detailed evaluation of their toxicities. A number …
Number of citations: 10 www.sciencedirect.com
P Ruiz, K Ingale, JS Wheeler, M Mumtaz - Chemosphere, 2016 - Elsevier
Mono-hydroxylated polychlorinated biphenyls (OH-PCBs) are found in human biological samples and lack of data on their potential estrogenic activity has been a source of concern. We …
Number of citations: 18 www.sciencedirect.com
R Kamata, F Shiraishi, S Kageyama, D Nakajima - Toxicology in Vitro, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are thought to exert their toxicities mainly by binding to the aryl hydrocarbon receptor and by stimulating transcription of various genes, notably …
Number of citations: 13 www.sciencedirect.com

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